Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate
概览
描述
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate, also known as MDBC, is a compound that has been studied extensively for its potential applications in a variety of scientific and medical fields. MDBC is a derivative of the benzo[1,4]oxazine family, which are heterocyclic compounds that are composed of six carbon atoms, three nitrogen atoms, and two oxygen atoms. MDBC has a pKa of 8.7 and a molecular weight of 201.24. It is a white solid at room temperature and is soluble in water, ethanol, and methanol.
科研应用
Synthesis and Application in Biology and Medication
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate and its derivatives have been extensively used in biology and medication. Recent research has focused on developing new synthesis methods for these compounds. For instance, a study by 詹淑婷 (2012) outlined a novel synthesis method involving 2-aminophenol as the starting material, leading to the successful creation of several 3,4-dihydro-2H-benzo[[1,4]oxazine derivatives, including the methyl ester of 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid (詹淑婷, 2012).
Development in Synthesis Techniques
Synthesis techniques for these compounds have seen significant advancements. For example, Yin Du-lin (2007) developed a method to prepare nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid derivatives, confirming their structures through various spectral analyses (Yin Du-lin, 2007). Additionally, Takeshi Yamamoto et al. (1998) explored N-Isopropylation of methyl 2, 2-dimethyl-3-oxo-3, 4-dihydro-2H-benzo[1, 4]oxazine-6-carboxylate for the synthesis of a Na/H exchange inhibitor (Takeshi Yamamoto et al., 1998).
Chemoenzymatic Asymmetric Synthesis
María López-Iglesias et al. (2015) developed a chemoenzymatic asymmetric synthesis route for 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines. This method was particularly effective in producing key precursors for antimicrobial agents like Levofloxacin (María López-Iglesias et al., 2015).
Novel Synthesis Approaches
B. Gabriele et al. (2006) synthesized 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a palladium-catalyzed process. This approach was notable for its stereoselectivity and efficacy in creating new molecular structures (B. Gabriele et al., 2006).
Applications in Drug Development
Research by A. Y. Lin et al. (2016) demonstrated the potential of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates in developing cancer therapeutics. Their findings highlighted the differential cytotoxicity of amide versus ester compounds in this series, offering insights into the development of targeted cancer treatments (A. Y. Lin et al., 2016).
Dual-Action Pharmaceutical Agents
M. Ohno et al. (2006) discovered a novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives. These compounds demonstrated dual-action as both thromboxane A2 receptor antagonists and prostacyclin receptor agonists, highlighting their potential in anti-thrombotic and cardiovascular treatments (M. Ohno et al., 2006).
性质
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCROCSXSFACGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585704 | |
Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate | |
CAS RN |
758684-29-6 | |
Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。